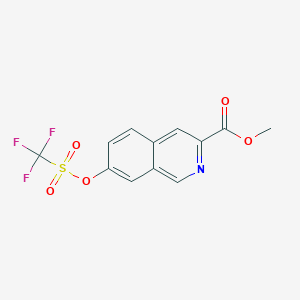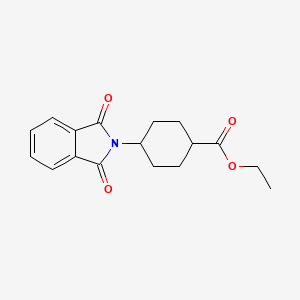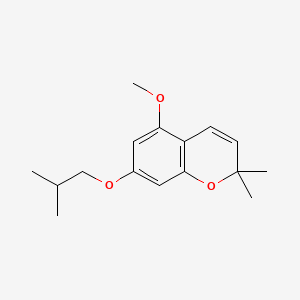
7-Isobutoxy-5-methoxy-2,2-dimethyl-2H-chromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Isobutoxy-5-methoxy-2,2-dimethyl-2H-chromene is a derivative of 2,2-dimethyl-2H-chromene, a compound known for its diverse biological activities. This compound is part of the chromene family, which is characterized by a benzopyran skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isobutoxy-5-methoxy-2,2-dimethyl-2H-chromene typically involves the reaction of salicylaldehydes with acetyl acetone and alcohol in the presence of a catalyst such as tetra-n-butylammonium fluoride (TBAF). This one-pot three-component reaction is known for its simplicity and efficiency . The reaction conditions include:
Reactants: Salicylaldehydes, acetyl acetone, and alcohol
Catalyst: Tetra-n-butylammonium fluoride (TBAF)
Temperature: Room temperature to 50°C
Solvent: Dry acetone
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
7-Isobutoxy-5-methoxy-2,2-dimethyl-2H-chromene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens (e.g., chlorine, bromine) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Halogens in the presence of a catalyst or alkyl halides in the presence of a base
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromene-2,3-diones, while reduction could produce chroman derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antifungal activity against various phytopathogenic fungi.
Industry: Could be used in the development of environmentally friendly fungicides for agricultural use.
Mechanism of Action
The mechanism of action of 7-Isobutoxy-5-methoxy-2,2-dimethyl-2H-chromene involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to inhibit the growth of fungal cells by interfering with their cell wall synthesis or membrane integrity . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-2H-chromene: The parent compound, known for its diverse biological activities.
7-methoxy-2,2-dimethylchromene: Similar structure with a methoxy group at the 7th position.
5-isobutoxy-2,2-dimethylchromene: Similar structure with an isobutoxy group at the 5th position.
Properties
CAS No. |
94244-83-4 |
|---|---|
Molecular Formula |
C16H22O3 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
5-methoxy-2,2-dimethyl-7-(2-methylpropoxy)chromene |
InChI |
InChI=1S/C16H22O3/c1-11(2)10-18-12-8-14(17-5)13-6-7-16(3,4)19-15(13)9-12/h6-9,11H,10H2,1-5H3 |
InChI Key |
QGCMNXPIZGRUAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC2=C(C=CC(O2)(C)C)C(=C1)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

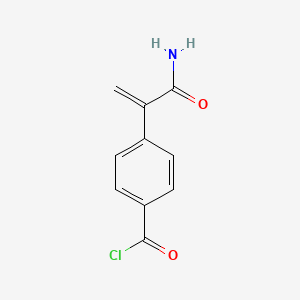
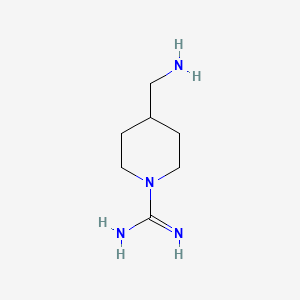
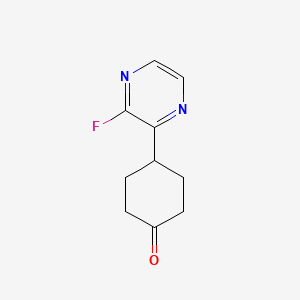
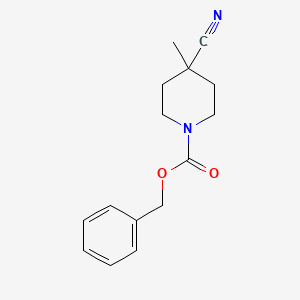
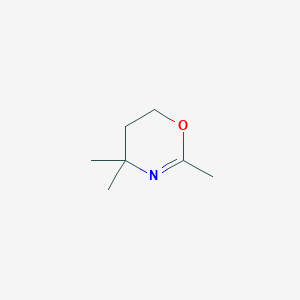
![3-(4-Aminophenyl)-7-iodothieno[3,2-c]pyridin-4-amine](/img/structure/B8744998.png)
![4-[2-(2-Chlorophenyl)ethyl]pyridine](/img/structure/B8745007.png)
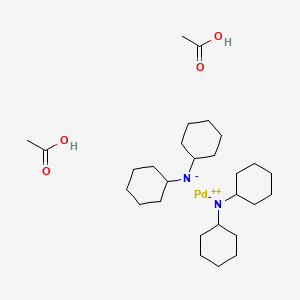
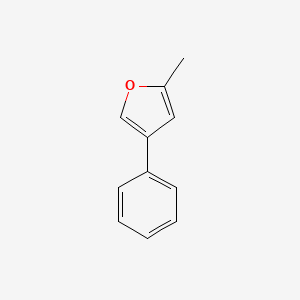
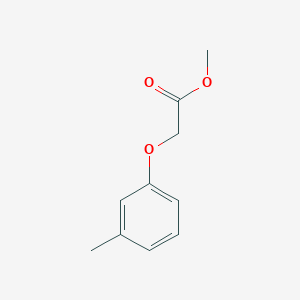
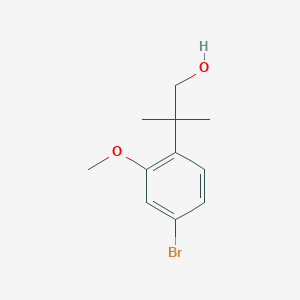
![5-chloro-3-ethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B8745060.png)
